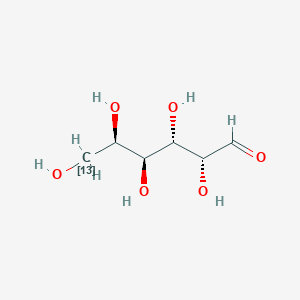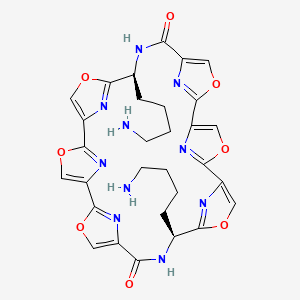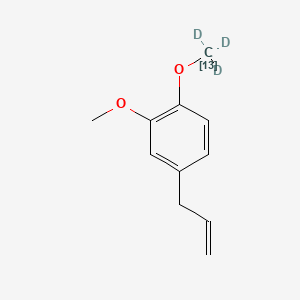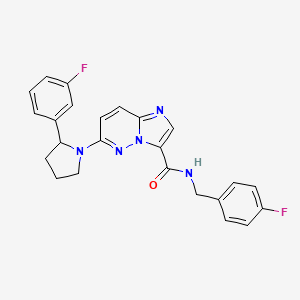
Trk-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trk-IN-13 is a potent inhibitor of tropomyosin receptor kinases (TRKs), which are a family of receptor tyrosine kinases. These kinases play a critical role in the control of cell growth and differentiation and are responsible for various cellular signal transduction processes. TRKs are primarily expressed in neuronal cells and are involved in the development and function of the nervous system. This compound has shown potential in the research of TRK-related diseases, including various cancers .
Méthodes De Préparation
The synthesis of Trk-IN-13 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Trk-IN-13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Trk-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of TRKs and their role in cellular signaling pathways. In biology, this compound is used to investigate the effects of TRK inhibition on neuronal development and function. In medicine, it has shown promise as a potential therapeutic agent for the treatment of TRK-related cancers and other diseases. In industry, this compound is used in the development of new drugs and therapeutic strategies targeting TRKs .
Mécanisme D'action
The mechanism of action of Trk-IN-13 involves the inhibition of TRKs by binding to their active sites. This prevents the interaction of TRKs with their endogenous ligands, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). By inhibiting TRK activation, this compound disrupts downstream signaling pathways, including the MAPK, PI3K, and PLCγ pathways, which are involved in cell proliferation, differentiation, and survival. This leads to the induction of cellular apoptosis and the inhibition of tumor growth in TRK-related cancers .
Comparaison Avec Des Composés Similaires
Trk-IN-13 is unique compared to other TRK inhibitors due to its specific binding affinity and selectivity for TRKs. Similar compounds include larotrectinib, entrectinib, and repotrectinib, which are also TRK inhibitors used in the treatment of TRK-related cancers. this compound has shown distinct advantages in terms of its potency and efficacy in preclinical studies. The development of second-generation TRK inhibitors, such as repotrectinib and selitrectinib, has further improved the therapeutic potential of TRK inhibition by overcoming resistance mechanisms observed with first-generation inhibitors .
Propriétés
Formule moléculaire |
C24H21F2N5O |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C24H21F2N5O/c25-18-8-6-16(7-9-18)14-28-24(32)21-15-27-22-10-11-23(29-31(21)22)30-12-2-5-20(30)17-3-1-4-19(26)13-17/h1,3-4,6-11,13,15,20H,2,5,12,14H2,(H,28,32) |
Clé InChI |
DNLSHEANAZGDSN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


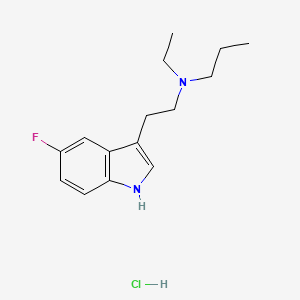

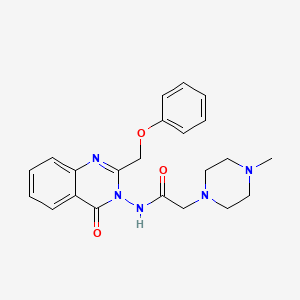
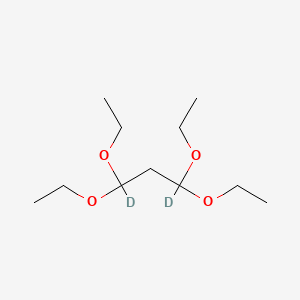

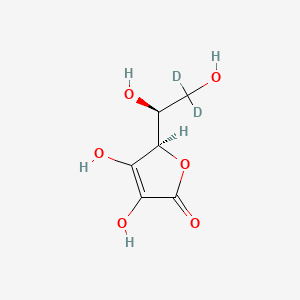

![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
